Fluorine‑Driven Target Affinity Gain vs. Non‑Fluorinated Benzisoxazole Core
The 4‑fluoro substituent on the benzisoxazole scaffold confers a measurable improvement in target affinity relative to the non‑fluorinated parent. In a foundational benzisoxazole acetylcholinesterase inhibitor series, introduction of a 4‑fluoro group increased inhibitory potency from an IC₅₀ of 93 nM (des‑fluoro compound) to 18 nM (4‑fluoro analogue) — a 5.2‑fold enhancement — when paired with an appropriate N‑substituent [1]. The 4‑fluoro substitution pattern is shared with the clinical antipsychotics iloperidone and paliperidone, whose 4‑fluorobenzo[d]isoxazol‑3‑yl moiety is critical for dopamine D₂/5‑HT₂A receptor occupancy [2].
| Evidence Dimension | Target inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 4‑Fluorobenzisoxazole AChE inhibitor: IC₅₀ = 18 nM (class‑representative) |
| Comparator Or Baseline | Des‑fluoro benzisoxazole AChE inhibitor: IC₅₀ = 93 nM |
| Quantified Difference | 5.2‑fold improvement in affinity |
| Conditions | Acetylcholinesterase inhibition assay (Ellman method), purified electric eel AChE |
Why This Matters
The 4‑fluoro group provides a reproducible ~5‑fold boost in target engagement potency, enabling lower screening concentrations and reducing false‑negative rates in hit‑finding campaigns.
- [1] Villalobos, A. et al. Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase. J. Med. Chem. 1994, 37, 2721‑2734. View Source
- [2] Szczepanska‑Sadaj, B. et al. Paliperidone and Iloperidone: A Review of Atypical Antipsychotics Containing the 4‑Fluorobenzo[d]isoxazol‑3‑yl Moiety. Pharmacol. Rep. 2020, 72, 312‑321. View Source
